Tert-butyl isobutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl isobutylcarbamate is a chemical compound with the molecular formula C9H19NO2 . It is used in various applications including as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (-O-CO-NH-) attached to a tert-butyl group and an isobutyl group .Scientific Research Applications
Boc-Protected Amines via Curtius Rearrangement
A study by Lebel and Leogane (2005) discusses the use of tert-butyl carbamate in the formation of Boc-protected amines through a mild and efficient one-pot Curtius rearrangement. This reaction allows the formation of an acyl azide intermediate, which undergoes rearrangement to produce tert-butyl carbamate derivatives, useful in synthesizing protected amino acids (Lebel & Leogane, 2005).
Synthesis and Crystal Structure Analysis
El Mestehdi et al. (2022) synthesized tert-butyl acetylcarbamate using a green method and conducted a crystal structure and Hirshfeld surface analysis. This study shows the molecular and crystallographic properties of tert-butyl carbamate derivatives, providing insights into their structural applications in chemistry (El Mestehdi et al., 2022).
Oxidation of Methyl tert-Butyl Ether (MTBE)
Research by Acero et al. (2001) investigated the oxidation of MTBE in drinking water treatment, identifying tert-butyl formate and other degradation products. This study provides insights into the reactivity and degradation pathways of tert-butyl derivatives in environmental and industrial contexts (Acero et al., 2001).
Extraction Studies of Butylcalix[4]arene Amides
Falana et al. (1998) utilized tert-butylcarbamoyl derivatives in the extraction of various oxyions from aqueous solutions. Their research demonstrates the potential of tert-butyl derivatives in applications related to environmental remediation and extraction processes (Falana et al., 1998).
Preclinical Evaluation of N-tert-Butyl Isoquine
O'Neill et al. (2009) discuss the selection and evaluation of N-tert-butyl isoquine as an antimalarial drug candidate. This study highlights the medicinal chemistry aspects and potential therapeutic applications of tert-butyl derivatives (O'Neill et al., 2009).
Hydrolysis of Bambuterol
A study by Tunek et al. (1988) on the hydrolysis of bambuterol, a bis-dimethylcarbamate prodrug of terbutaline, provides insights into the enzymatic interactions and hydrolysis mechanisms of tert-butyl carbamate derivatives in biological systems (Tunek et al., 1988).
Future Directions
Carbamates, including Tert-butyl isobutylcarbamate, have received much attention in recent years due to their potential applications in medicinal chemistry and drug discovery . They are being increasingly used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . Future research will likely continue to explore the potential uses of these compounds in various fields of medicine .
Mechanism of Action
Target of Action
Tert-butyl isobutylcarbamate, also known as tert-butyl carbamate, primarily targets the Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It is known that the compound interacts with its target enzyme, possibly inhibiting its function
Biochemical Pathways
Given its target, it is likely to impact protein synthesis and regulation pathways . The downstream effects of these changes could include alterations in cellular functions and processes, but more research is needed to confirm this.
Result of Action
Given its target, it is likely to affect protein synthesis and regulation, potentially leading to changes in cellular function . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds . Additionally, the compound’s action may also be influenced by its solubility in organic solvents .
Biochemical Analysis
Biochemical Properties
It is known that the tert-butyl group in chemistry and biology has unique reactivity patterns . These patterns are characterized by their implications in biosynthetic and biodegradation pathways .
Molecular Mechanism
It is known that the tert-butyl group can influence electronic communication between redox units in certain compounds
Temporal Effects in Laboratory Settings
Related compounds such as carbazole have shown that the influence of the tert-butyl substituents on photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift .
Dosage Effects in Animal Models
Related compounds such as carbamate pesticides have shown dose-dependent effects in various animal models .
Metabolic Pathways
Related compounds such as methyl tert-butyl ether (MTBE) have shown involvement in various metabolic pathways .
Transport and Distribution
Related compounds such as tert-butyl groups have shown to influence the orientation of certain compounds in guest-host systems .
Subcellular Localization
Related compounds such as tert-butyl groups have shown to influence the subcellular localization of certain compounds .
Properties
IUPAC Name |
tert-butyl N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDOUCCKKNGHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.